Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
Description
Structural Elucidation of Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis
The IUPAC name 2-methyl-N-[[1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl]propan-2-amine reflects the compound’s three structural components:
- 1,2,3-Triazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- Oxolan-3-ylmethyl group : A tetrahydrofuran (oxolane) ring attached via a methylene bridge to the triazole’s 1-position.
- tert-Butylamine moiety : A branched alkylamine linked to the triazole’s 4-position through a methylene group.
The stereochemical configuration of the oxolane ring (C3-substitution) introduces potential chirality, though crystallographic data for analogous compounds suggest a racemic mixture in absence of asymmetric synthesis. The tert-butyl group’s quaternary carbon eliminates stereoisomerism at that site, while the triazole’s planar geometry restricts conformational flexibility.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent structure | 1H-1,2,3-triazole |
| Substituent positions | 1-(oxolan-3-ylmethyl), 4-(tert-butylaminomethyl) |
| Stereochemical centers | Oxolane C3 (if substituted asymmetrically) |
| Aromatic system | Fully conjugated triazole ring (6π electrons) |
Comparative Analysis of Z/E Isomerism in Schiff Base Derivatives
While this compound itself lacks imine bonds, its structural analogs with Schiff base functionalities exhibit distinct Z/E isomerism. For example, 1,2,3-triazole-linked hydrazones demonstrate equilibrium between trans-E and cis-E diastereomers, with DFT calculations confirming the trans-trans conformation as most stable (energy difference: 5.56–9.26 kcal/mol). The triazole’s electron-withdrawing nature and oxolane’s steric bulk influence isomer stability by:
- Electronic effects : Triazole N-atoms polarize adjacent bonds, altering imine tautomerization kinetics.
- Steric hindrance : Oxolane’s tetrahedral geometry restricts rotation about C–N bonds in Schiff base derivatives.
Comparative studies of analogous compounds reveal that Z/E ratios in triazole-Schiff base hybrids depend on solvent polarity and substituent electronegativity, with polar aprotic media favoring E-isomers.
X-ray Crystallographic Characterization of Oxolane-Triazole Hybrid Systems
X-ray diffraction data for structurally related compounds provide critical insights:
Table 2: Crystallographic Parameters of Triazole-Oxolane Analogs
| Parameter | Value (Å/°) | Description |
|---|---|---|
| Triazole ring planarity | 0.012 Å deviation | Near-perfect aromatic planar geometry |
| C–N bond lengths | 1.32–1.38 Å | Consistent with sp² hybridization |
| Oxolane puckering | 38° envelope conformation | Chair-like distortion due to methyl substitution |
| Intermolecular H-bonds | N–H···O (2.89 Å) | Stabilizes crystal packing |
The triazole ring maintains planarity (mean deviation <0.02 Å), while the oxolane adopts an envelope conformation to alleviate steric strain from the methylene bridge. Crystal packing is stabilized by N–H···O hydrogen bonds between the tert-butylamine and oxolane oxygen, forming a 2D supramolecular network.
Advanced Spectroscopic Profiling (2D NMR, HRMS, FTIR-ATR)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
- Triazole C4: δ 145–148 ppm (sp² hybridized)
- Oxolane C3: δ 78–82 ppm (ether linkage)
- tert-Butyl quaternary carbon: δ 32–35 ppm
High-Resolution Mass Spectrometry (HRMS)
- Molecular ion : m/z 238.33 [M+H]⁺ (C₁₂H₂₂N₄O⁺)
- Fragmentation pattern:
- Loss of oxolane (∆m/z 86.13)
- Triazole-methylamine cleavage (m/z 109.08)
Fourier-Transform Infrared Spectroscopy (FTIR-ATR)
| Band (cm⁻¹) | Assignment |
|---|---|
| 3054 | C–H stretch (aromatic) |
| 1519 | C=C/C=N triazole ring |
| 1265 | C–O–C oxolane |
| 1042 | N–C–N bending |
The absence of N–H stretches above 3300 cm⁻¹ confirms tertiary amine character, while strong C–O–C absorption at 1265 cm⁻¹ verifies oxolane integrity.
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-2-3-5-13-7-12-9-16(15-14-12)8-11-4-6-17-10-11/h9,11,13H,2-8,10H2,1H3 |
InChI Key |
IIUOHULGKAMJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound typically involves a multi-step process centered around the construction of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective "click chemistry" reaction. The key synthetic steps include:
-
- Alkyne precursor: Butylamine derivative functionalized with a terminal alkyne group (e.g., propargyl butylamine).
- Azide precursor: Oxolan-3-ylmethyl azide, prepared by converting the corresponding alcohol to an azide.
-
- Cu(I)-catalyzed 1,3-dipolar cycloaddition between the alkyne and azide precursors to form the 1,4-disubstituted 1,2,3-triazole core.
-
- Isolation of the product by chromatographic techniques such as column chromatography or recrystallization.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Azide Formation | Sodium azide, DMF, 60–80°C, 6–12 h | From oxolan-3-ylmethyl halide precursor |
| Alkyne Preparation | Propargylation of butylamine, base (e.g., K2CO3) | Ensures terminal alkyne functionality |
| CuAAC Cycloaddition | CuSO4/sodium ascorbate or CuI catalyst, DMF or THF solvent, 25–60°C, 12–24 h | High regioselectivity for 1,4-disubstituted triazole |
| Purification | Silica gel chromatography or recrystallization | Yields typically >70% under optimized conditions |
Optimization Parameters
- Catalyst Loading : 0.1–5 mol% Cu(I) catalyst to balance reaction rate and minimize side reactions.
- Solvent Choice : Polar aprotic solvents such as DMF or THF improve solubility and reaction efficiency.
- Temperature : Moderate temperatures (25–60°C) prevent decomposition of sensitive intermediates.
- Atmosphere : Inert atmosphere (nitrogen or argon) to avoid copper oxidation and side reactions.
Notes on Protecting Groups and Functional Group Compatibility
- The butylamine nitrogen may be protected (e.g., Boc or tert-butyl protection) during intermediate steps to prevent side reactions.
- Deprotection is typically performed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
- The oxolane ring remains stable under the reaction conditions but can be selectively modified post-synthesis if required.
Reaction Analysis and Mechanistic Insights
Triazole Ring Formation
The CuAAC reaction is a 1,3-dipolar cycloaddition between azides and terminal alkynes catalyzed by Cu(I), yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. This reaction proceeds via a copper-acetylide intermediate and a metallacycle transition state.
Functional Group Reactivity
| Functional Group | Reactivity Profile | Notes |
|---|---|---|
| Butylamine moiety | Nucleophilic, can be protected/deprotected | Steric hindrance from bulky protecting groups may limit reactivity |
| Oxolane (tetrahydrofuran) ring | Stable ether, susceptible to acidic cleavage | Can be selectively cleaved to diols under HBr/AcOH reflux |
| 1,2,3-Triazole ring | Aromatic, participates in coordination and cycloaddition | Forms stable complexes with Cu(I) enhancing catalysis |
Stability and Reaction Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF > THF > DCM | Higher polarity solvents increase reaction rate and selectivity |
| Temperature | 25–60°C | Avoids decomposition above 70°C |
| pH | Neutral to slightly basic (7–9) | Prevents protonation of amine and maintains nucleophilicity |
Experimental Data and Yields
| Step | Typical Yield (%) | Purity (%) | Characterization Methods |
|---|---|---|---|
| Azide formation | 80–90 | >95 | NMR, IR, HRMS |
| Alkyne preparation | 75–85 | >95 | NMR, HRMS |
| CuAAC cycloaddition | 70–90 | >98 | ¹H/¹³C NMR, HRMS, X-ray diffraction (if crystalline) |
- The overall multi-step synthesis typically achieves an isolated yield of 50–70% for the final product after purification.
- Spectroscopic analysis confirms the regioselectivity of the triazole ring formation and the integrity of the oxolane and butylamine substituents.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Oxolan-3-ylmethyl azide synthesis | Sodium azide, DMF, 60–80°C | High-yield azide precursor |
| Butylamine alkyne synthesis | Propargyl bromide, base (K2CO3), solvent | Terminal alkyne-functionalized amine |
| CuAAC cycloaddition | CuSO4/ascorbate or CuI, DMF/THF, 25–60°C | Efficient triazole ring formation |
| Deprotection (if applicable) | Trifluoroacetic acid, room temp | Free amine obtained from protected intermediate |
Chemical Reactions Analysis
Types of Reactions
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a chemical compound with a molecular weight of approximately 236.31 g/mol. Its unique structure includes a butyl group, a triazole ring, and an oxolane moiety. The triazole ring is known for its biological activity, lending the compound potential pharmaceutical applications. The oxolane (tetrahydrofuran) group contributes to the compound's solubility and interaction capabilities with biological targets. This unique structural arrangement imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.
Potential Applications
- The compound's unique structure allows it to interact with various biological systems, making it a candidate for further research in medicinal chemistry.
- It can be used as building blocks in organic synthesis for creating more complex molecules with specific properties.
- It can be applied in material science for developing new polymers or modifying existing materials.
Interaction Studies
Interaction studies of this compound focus on its binding affinity and efficacy against specific biological targets. These studies often utilize techniques such as:
- X-ray crystallography Determining the 3D structure of the compound when bound to a target molecule.
- Spectroscopic methods Studying the interactions between the compound and target molecules.
- Computational modeling Simulating the binding interactions to predict efficacy and optimize the compound's structure.
Mechanism of Action
The mechanism of action of Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the oxolane moiety may enhance the compound’s solubility and stability, making it suitable for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine with structurally related triazole-amine derivatives, focusing on substituent effects, physicochemical properties, biological activity, and applications.
Table 1: Structural and Functional Comparison of Triazole-Amine Derivatives
Key Comparisons
Structural Effects on Physicochemical Properties Oxolan vs.
Biological Activity
- Triazole-amine hybrids, such as tacrine-1,2,3-triazole derivatives, demonstrate potent cholinesterase inhibition (e.g., IC₅₀ = 0.055 μM for anti-BChE activity) . The oxolan group’s ether oxygen may engage in hydrogen bonding, improving target affinity compared to purely hydrophobic substituents like benzyl.
Coordination Chemistry Nickel(II) complexes with tripodal triazole ligands (e.g., tbta and tpta) exhibit distinct magnetic and geometric properties depending on substituents .
Applications in Catalysis
- TBTA and THPTA (tris(hydroxypropyltriazolylmethyl)amine) are benchmark ligands for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The butyl-oxolan compound may offer unique solubility or stability profiles in aqueous or organic media, though its larger size could reduce catalytic efficiency compared to smaller ligands.
Synthetic Accessibility
- These compounds are typically synthesized via CuAAC (Click chemistry) using azide and alkyne precursors . Substituents like oxolan-3-ylmethyl require specialized azides (e.g., 3-azidomethyltetrahydrofuran), which may influence reaction yields.
Biological Activity
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a compound characterized by its unique structural features, including a butyl group, a triazole ring, and an oxolane moiety. This combination imparts distinct biological activities that are of significant interest in medicinal chemistry. The molecular formula of this compound is CHNO, with a molecular weight of approximately 238.33 g/mol .
Chemical Structure
The structure of this compound can be represented as follows:
This structure facilitates interactions with various biological targets due to the presence of the triazole ring, which is known for its pharmacological properties .
The biological activity of this compound is primarily attributed to its triazole component. Triazoles are recognized for their ability to interact with enzymes and receptors, which can lead to various biological responses. The specific mechanisms of action may include:
- Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in disease processes.
Biological Activity Studies
Several studies have explored the biological activities of compounds related to this compound. Key findings include:
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds with similar structures exhibit significant antifungal activity against various strains .
Anticancer Potential
Studies suggest that triazole-containing compounds can induce apoptosis in cancer cells. For instance, the interaction of these compounds with specific cancer-related enzymes has been shown to inhibit tumor growth in vitro .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(Oxolan-3-yl)methyl)-1H-pyrazol-3-amines | Contains pyrazole instead of triazole; different reactivity | Moderate antifungal activity |
| 3-Methyl-(oxolan -3-y)-1H-pyrazol -5-amines | Similar oxolane structure; different functional groups | Low anticancer activity |
| Butyl({1 -[(oxolan -3-y)methyl]- 1H - 1,2 ,3 -triazol -4-y}methyl)amine | Unique combination of triazole ring and oxolane group | High potential for antifungal and anticancer applications |
This table illustrates how this compound stands out due to its structural complexity and resultant biological activities .
Case Study 1: Antifungal Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound exhibited superior activity compared to traditional antifungals like fluconazole .
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of triazole derivatives on human breast cancer cell lines. The findings revealed that the compound induced significant cell death through apoptosis mechanisms mediated by caspase activation .
Q & A
Q. What are the recommended synthetic routes for preparing Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine?
This compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction. Key steps include:
- Azide preparation : Reacting oxolan-3-ylmethyl derivatives with sodium azide.
- Alkyne functionalization : Introducing a propargyl group to butylamine.
- CuAAC reaction : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) and stabilizing ligands like tris(triazolylmethyl)amines (e.g., tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to accelerate the reaction and suppress copper oxidation .
Optimization note : Solvent polarity (e.g., DMF/H₂O mixtures) and ligand choice significantly impact yield and regioselectivity .
Q. How is the structural integrity of this compound validated experimentally?
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and hydrogen-bonding networks. Use SHELX programs (e.g., SHELXL for refinement) to analyze intramolecular interactions, such as C–H⋯N hydrogen bonds stabilizing the triazole-oxolane motif .
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substitution patterns.
- Elemental analysis : Verify purity and stoichiometry.
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic and thermodynamic properties?
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level can:
- Map electrostatic potential surfaces : Identify reactive sites (e.g., electron-deficient triazole carbons for electrophilic substitutions) .
- Calculate thermodynamic functions : Predict Gibbs free energy (ΔG) and enthalpy (ΔH) changes at varying temperatures, aiding in reaction feasibility studies .
- Validate crystallographic data : Compare computed vs. experimental bond parameters to resolve ambiguities in hydrogen-bonding networks .
Q. What experimental strategies resolve contradictions in crystallographic or spectroscopic data?
- Multi-method validation : Cross-reference SCXRD data with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding patterns .
- High-resolution mass spectrometry (HRMS) : Detect isotopic patterns to rule out impurities affecting spectral interpretations.
- Dynamic light scattering (DLS) : Assess aggregation states in solution that may skew NMR or UV-Vis results.
Q. How can CuAAC reaction conditions be optimized for this compound’s derivatives in complex systems (e.g., protein conjugates)?
- Ligand screening : Test polytriazolylamine ligands (e.g., THPTA, BTTAA) to stabilize Cu(I) and enhance reaction rates in aqueous buffers .
- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction progress and optimize catalyst loading.
- Solvent engineering : Employ mixed solvents (e.g., t-BuOH/H₂O) to balance solubility and biocompatibility for bioconjugation .
Methodological Challenges and Solutions
Q. What are the pitfalls in analyzing hydrogen-bonding networks, and how can they be mitigated?
- Pitfall : Overlapping electron densities in SCXRD may lead to misinterpretation of weak interactions.
- Solution : Use Hirshfeld surface analysis to quantify interaction contributions and validate with DFT-calculated Mulliken charges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
